Mafenide acetate
Overview
Description
Mafenide acetate is a sulfa medicine used to prevent and treat bacterial or fungus infections . It is primarily used topically as an adjunctive therapy for second- and third-degree burns to prevent septicemia caused by susceptible organisms . It works by reducing the bacterial population present in the burn tissue, promoting the healing of deep burns .
Molecular Structure Analysis
The molecular formula of Mafenide acetate is C7H10N2O2S . It has an average mass of 186.232 Da and a monoisotopic mass of 186.046295 Da .
Physical And Chemical Properties Analysis
Mafenide acetate is a solid substance . It is soluble in DMSO . The product should be stored at -20°C for 3 years or at 4°C for 2 years .
Scientific Research Applications
Liposomal Formulation for Eschar Delivery
Mafenide acetate is known for its antimicrobial properties in treating wound infections. Research has explored its use in liposomal formulations to enhance drug trapping in the skin and reduce systemic toxicity. Liposomes were prepared using solvent evaporation and microencapsulation vesicular techniques, demonstrating multilamellar and multivesicular properties, with the solvent evaporation liposome showing improved skin partitioning (Makhmalzadeh, Azh, & Azarpanah, 2011).
Cost-Effectiveness in Burn Wound Treatment
A study evaluating the use of 2.5% vs 5% mafenide acetate formulations in adult burn patients found that the 2.5% concentration was equally effective and more cost-efficient than the 5% solution. This suggests that the lower concentration could be a viable alternative for burn wound infection prophylaxis (Afshari, Nguyen, Kahn, & Summitt, 2017).
Penetration and Concentration in Burn Wounds
Mafenide acetate rapidly penetrates burn wounds in both human and animal tissues, reaching peak concentrations within hours and maintaining effectiveness for 8-10 hours. This underscores its efficacy in treating burn wound infections and highlights the need for regular reapplication for maximum effectiveness (Harrison, Bales, & Jacoby, 1971).
Improved Drug Delivery with Chitosan Coating
The use of chitosomes, liposomes covered by chitosan film, has been investigated for delivering mafenide acetate more effectively to burned skin. Chitosan enhances mucoadhesive properties and slows drug release, resulting in higher drug concentration in the target area (Zadeh & Khandeh Zamin, 2019).
Low Toxicity in Adip
ose-Derived Stem Cell TreatmentIn a study examining the effects of antiseptics on adipose-derived stem cells, mafenide acetate showed minimal negative impact on cell proliferation, differentiation, and stem cell marker expression. This indicates its potential as a safe antiseptic for wounds with exposed adipose tissue, with low toxicity to adipose-derived stem cells (Kim et al., 2017).
Prolonged Antimicrobial Activity with Hydrofiber Dressing
A study demonstrated that hydrofiber dressings saturated with mafenide acetate maintained antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa for at least 72 hours. This suggests that mafenide acetate-soaked hydrofiber dressings could be an efficient method for burn wound treatment, potentially reducing the need for frequent dressing changes (Kahn et al., 2017).
properties
IUPAC Name |
acetic acid;4-(aminomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOTUUZKGTYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156334 | |
Record name | Mafenide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mafenide acetate | |
CAS RN |
13009-99-9 | |
Record name | Mafenide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13009-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mafenide acetate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mafenide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-aminotoluene-4-sulphonamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAFENIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6LP6Z0WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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